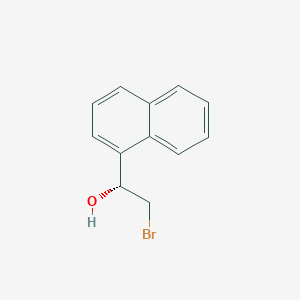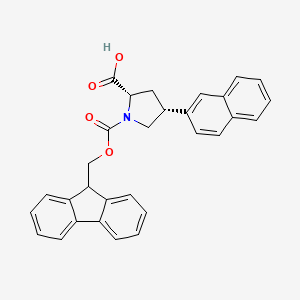
6-(Trifluoromethyl)-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). They are widely present in many substances, including acetic acid in vinegar and citric acid in citrus fruits .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves the use of various methods to introduce the trifluoromethyl group into organic motifs . One common method is the direct fluorination of a precursor compound . Another method involves the assembly of the desired compound from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the chemical behavior of the compounds in which it is present.
Chemical Reactions Analysis
Trifluoromethyl-containing compounds are known for their resistance to oxidation/reduction reactions . They are often used as catalysts for esterification .
Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds often exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, they often have enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
Scientific Research Applications
Drug Development
The trifluoromethyl group, denoted as -CF3, is a common feature in many FDA-approved drugs . It has been found that a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This suggests that “6-(Trifluoromethyl)-3-cyclohexene-1-carboxylic acid” could potentially be used in the development of new drugs.
Enzyme Inhibition
Trifluoromethylated compounds have been found to be potent inhibitors of certain enzymes . For example, they can inhibit acetylcholinesterase, monoamine oxidase A, and monoamine oxidase B . This suggests that “6-(Trifluoromethyl)-3-cyclohexene-1-carboxylic acid” could be used in research related to these enzymes.
Cell Proliferation and Apoptosis
PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism . Trifluoromethylated compounds, such as Alpelisib, have been used in the treatment of diseases related to these processes . This suggests that “6-(Trifluoromethyl)-3-cyclohexene-1-carboxylic acid” could potentially be used in similar applications.
Chemical Transformations
Trifluoroacetic acid (TFA), a compound containing a trifluoromethyl group, has been used to facilitate a wide variety of chemical transformations . These include rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations . This suggests that “6-(Trifluoromethyl)-3-cyclohexene-1-carboxylic acid” could potentially be used in similar chemical transformations.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-2,5-6H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDABFKCGLTQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)
![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)




![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)
